O-Flutamide O-Flutamide o-Flutamide is an isomer of Flutamide.
Brand Name: Vulcanchem
CAS No.: 151262-93-0
VCID: VC21352547
InChI: InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)
SMILES: CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C11H11F3N2O3
Molecular Weight: 276.21 g/mol

O-Flutamide

CAS No.: 151262-93-0

Cat. No.: VC21352547

Molecular Formula: C11H11F3N2O3

Molecular Weight: 276.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

O-Flutamide - 151262-93-0

CAS No. 151262-93-0
Molecular Formula C11H11F3N2O3
Molecular Weight 276.21 g/mol
IUPAC Name 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide
Standard InChI InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)
Standard InChI Key ZMFQELZYFBRXFJ-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Appearance Light Beige Solid
Melting Point 107-110°C

ParameterSpecification
Detector240-nm
Column4.6-mm × 25-cm with packing L1
Column Temperature25 ± 5°C
Flow RateApproximately 1.0 mL/minute
Relative Retention Time (O-Flutamide)Approximately 1.4
Relative Retention Time (Flutamide)1.0 (Reference standard)
Resolution RequirementNot less than 6.0

The chromatographic system specified for O-Flutamide analysis employs a liquid chromatograph equipped with a 240-nm detector and a specific column containing L1 packing material, maintained at controlled temperature conditions . These standardized analytical parameters enable reliable detection and differentiation of O-Flutamide from related compounds in pharmaceutical preparations and research settings.

Flutamide-induced hepatotoxicity manifests through various mechanisms and clinical presentations. These range from acute and cholestatic hepatitis to more severe conditions including ascites, hypoalbuminemia, hyperammonemic encephalopathy, and coagulation disorders . Some cases present only as isolated biochemical abnormalities, creating challenges for clinical detection and monitoring .

The mechanism underlying flutamide hepatotoxicity appears to involve oxidative stress pathways. This is supported by research demonstrating increased vulnerability in cytochrome P450 1A2 knockout rats with glutathione deficiency when treated with flutamide . The protective effect observed with glutathione supplementation further substantiates the oxidative stress mechanism.

Table 2: Reported Flutamide Hepatotoxicity in Clinical Studies

StudyPatient CountGenderAge RangeTreatment RegimenHepatotoxicity IncidenceClinical Outcomes
Gomez et al. (1992)1091Male35-97 years (median 66)Flutamide 250 mg three times daily + LHRH0.36% mild, 0.18% moderate100% Recovery
Wallace et al. (1993)1Female20 yearsFlutamide 250 mg three times dailyModerate-severeRecovery
Dourakis et al. (1994)2Male70 and 84 yearsFlutamide 750 mg/dayModerate-severe50% Recovery, 50% Mortality

The potential hepatotoxicity profile of O-Flutamide would require specific toxicological evaluation to determine whether its structural differences from flutamide result in altered safety characteristics. The established safety concerns with flutamide suggest that careful hepatic monitoring would be prudent in any clinical investigation of O-Flutamide.

Research Limitations and Future Directions

The current scientific literature contains significant limitations regarding specific information about O-Flutamide. While chromatographic methods for its detection are well-established, multiple critical knowledge gaps exist that should be addressed through focused research:

  • Structural elucidation studies using advanced techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography would provide definitive characterization of O-Flutamide's molecular structure.

  • Receptor binding studies to determine O-Flutamide's affinity for androgen receptors and other potential biological targets would clarify its pharmacological profile and potential therapeutic applications.

  • Metabolic investigations to identify O-Flutamide's biotransformation pathways, major metabolites, and enzymes involved in its metabolism would establish its pharmacokinetic profile.

  • Toxicological assessment specifically focused on hepatotoxicity risk and other potential adverse effects would establish O-Flutamide's safety profile relative to flutamide.

  • Comparative efficacy studies in relevant disease models would determine whether O-Flutamide offers any therapeutic advantages over flutamide or other antiandrogens in clinical applications.

These research directions would address the substantial knowledge gaps regarding O-Flutamide and clarify its potential value in pharmaceutical applications or as a research tool.

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